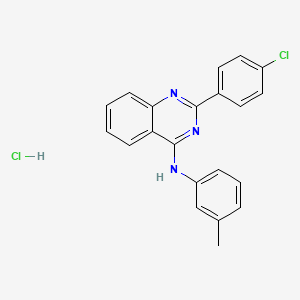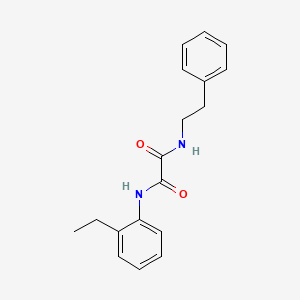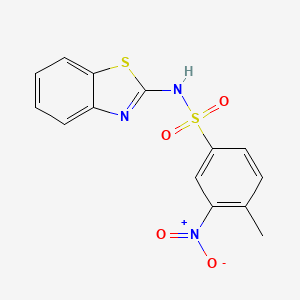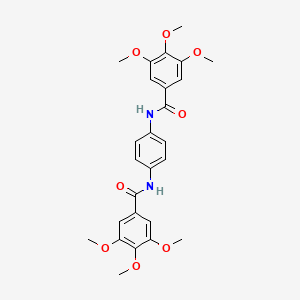
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
Mechanism of Action
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of the EGFR kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of the downstream signaling pathway, which can ultimately lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for EGFR. This compound can be used in a variety of cell-based and animal models to study the EGFR signaling pathway. However, this compound also has some limitations. It is not a specific inhibitor of EGFR and can inhibit other kinases that share similar ATP-binding sites. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride. One area of research is the development of more specific and potent inhibitors of EGFR. Another area of research is the investigation of the role of EGFR signaling in cancer and other diseases. This compound can also be used in combination with other drugs to enhance its anti-cancer effects. Finally, further studies are needed to investigate the potential off-target effects of this compound and to develop strategies to minimize these effects.
Synthesis Methods
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-chloroaniline and 3-methylbenzaldehyde to form 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. The second step involves the reaction between the intermediate product and cyanogen bromide to form 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxoquinazoline. The final step involves the reaction between the intermediate product and hydrochloric acid to form this compound hydrochloride.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has been widely used in scientific research as a tool to study the EGFR signaling pathway. EGFR is a transmembrane receptor that plays a key role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer. This compound works by inhibiting the activity of EGFR, which can lead to the inhibition of cell proliferation and induction of apoptosis.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3.ClH/c1-14-5-4-6-17(13-14)23-21-18-7-2-3-8-19(18)24-20(25-21)15-9-11-16(22)12-10-15;/h2-13H,1H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNTBTUPSUESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)


![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
